molecular formula C7H2BrClFNO2S B1530010 4-Bromo-2-cyano-5-fluorobenzenesulfonyl chloride CAS No. 1807076-33-0

4-Bromo-2-cyano-5-fluorobenzenesulfonyl chloride

Cat. No.: B1530010
CAS No.: 1807076-33-0
M. Wt: 298.52 g/mol
InChI Key: XNKDNUIGPZTUMW-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-5-fluorobenzenesulfonyl chloride is a versatile organic compound characterized by the presence of bromine, cyano, and fluorine atoms on a benzene ring, along with a sulfonyl chloride functional group

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic aromatic substitution reactions, where a benzene ring is substituted with bromine, fluorine, and cyano groups in a stepwise manner.

  • Chlorosulfonation: The sulfonyl chloride group can be introduced by chlorosulfonation of the corresponding benzene derivative.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Processes: Continuous flow chemistry can also be employed to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The cyano group can be oxidized to form carboxylic acids.

  • Reduction: The cyano group can be reduced to form primary amines.

  • Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Bromo-2-cyano-5-fluorobenzoic acid.

  • Reduction: 4-Bromo-2-cyano-5-fluorobenzylamine.

  • Substitution: 4-Bromo-2-cyano-5-fluorobenzyl alcohol.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the design of bioactive molecules and probes for biological studies. Medicine: Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in drug discovery, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism of action would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzenesulfonyl chloride: Similar structure but different positions of substituents.

  • 4-Bromo-2-fluorobenzenesulfonyl chloride: Similar structure but different positions of substituents.

  • 2-Fluorobenzenesulfonyl chloride: Similar sulfonyl chloride group but different halogen substituents.

Uniqueness: 4-Bromo-2-cyano-5-fluorobenzenesulfonyl chloride is unique due to the combination of bromine, cyano, and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-bromo-2-cyano-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-5-1-4(3-11)7(2-6(5)10)14(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKDNUIGPZTUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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